molecular formula C41H53NO15 B1221848 Auramycin E CAS No. 83753-72-4

Auramycin E

Cat. No.: B1221848
CAS No.: 83753-72-4
M. Wt: 799.9 g/mol
InChI Key: WGLYNEPBFANBDP-AXVDPITDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auramycin E is a member of the anthracycline family of antibiotics, characterized by a tetracyclic aglycone (anthracyclinone) core linked to a sugar moiety. Anthracyclines are renowned for their antitumor and antimicrobial properties, primarily through mechanisms such as DNA intercalation, topoisomerase II inhibition, and reactive oxygen species generation . Auramycin G, for instance, demonstrates potent antitumor activity in gastric cancer models, suppressing tumor growth by inhibiting angiogenesis, lymphangiogenesis, and cancer cell migration .

Properties

CAS No.

83753-72-4

Molecular Formula

C41H53NO15

Molecular Weight

799.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H53NO15/c1-17-24(43)11-12-28(52-17)56-39-19(3)54-30(15-26(39)45)57-38-18(2)53-29(14-23(38)42(5)6)55-27-16-41(4,50)34(40(49)51-7)21-13-22-33(37(48)32(21)27)36(47)31-20(35(22)46)9-8-10-25(31)44/h8-10,13,17-19,23-24,26-30,34,38-39,43-45,48,50H,11-12,14-16H2,1-7H3/t17-,18-,19-,23-,24+,26-,27-,28-,29-,30-,34-,38?,39+,41+/m0/s1

InChI Key

WGLYNEPBFANBDP-AXVDPITDSA-N

SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2C(OC(CC2O)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)C)O

Synonyms

auramycin E

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Similarities

Anthracyclines like Auramycin E, Auramycin G, and doxorubicin share a conserved anthracyclinone backbone but differ in side-chain modifications and sugar attachments, which influence bioavailability, toxicity, and target specificity. For example:

  • Auramycin G: Features a hydroxylated anthracyclinone core with a deoxyaminosugar, enabling strong DNA binding and inhibition of gastric cancer cell migration (recovery rate reduction: 50% at 10 mg/L) .
  • Doxorubicin: Contains a daunosamine sugar and a hydroxyacetyl side chain, conferring broad-spectrum antitumor activity but notable cardiotoxicity .
Key Observations:

Potency : Auramycin G exhibits moderate in vitro potency (IC₅₀: 12.8 μM) compared to doxorubicin (IC₅₀: 0.1–1 μM), suggesting structural modifications in this compound could enhance efficacy .

Toxicity : Auramycin G demonstrates lower organ toxicity in murine models compared to doxorubicin, a critical advantage for clinical translation .

Antimicrobial Activity

Auramycin analogs also exhibit antimicrobial properties. For instance, purified auramycin derivatives show activity against bacterial and fungal strains, with minimum inhibitory concentrations (MICs) determined via broth microdilution assays . However, specific MIC values for this compound remain uncharacterized in the provided evidence.

Research Priorities:

Structural Elucidation : Cryo-EM or X-ray crystallography to resolve this compound’s binding interactions with DNA/topoisomerase II .

Preclinical Trials: In vivo efficacy and toxicity profiling in xenograft models, mirroring Auramycin G’s experimental framework .

Combination Therapy : Synergy studies with chemotherapeutics (e.g., 5-fluorouracil) to assess enhanced antitumor effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auramycin E
Reactant of Route 2
Auramycin E

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